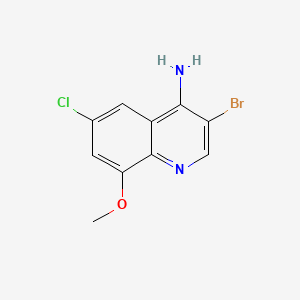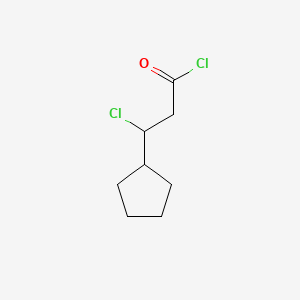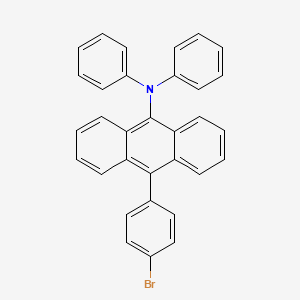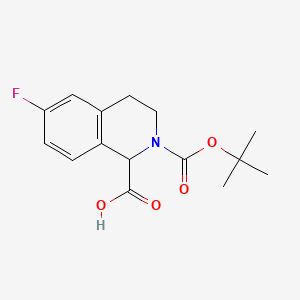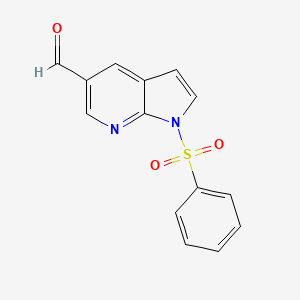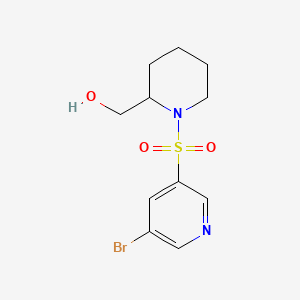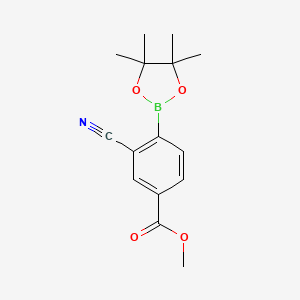
Methyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a chemical compound with the molecular formula C15H18BNO4 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C15H18BNO4 . The exact mass is 287.13300 . More detailed structural analysis would require advanced techniques such as X-ray diffraction .Physical And Chemical Properties Analysis
This compound has a molecular weight of 287.11900 . The predicted density is 1.08±0.1 g/cm3 . The boiling point and melting point are not available . The LogP value, which represents the compound’s lipophilicity, is 1.64408 .Wissenschaftliche Forschungsanwendungen
-
Chemical Synthesis
- Methyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a chemical compound with the molecular formula . It has a molecular weight of 276.14 .
- This compound is often used in the field of chemical synthesis . It can be used as a reagent in various chemical reactions .
- The specific methods of application or experimental procedures can vary greatly depending on the specific reaction being carried out. Typically, this compound would be combined with other reagents under controlled conditions to facilitate the desired chemical reaction .
- The results or outcomes obtained can also vary greatly depending on the specific reaction being carried out. In general, this compound is used to facilitate the formation of new chemical bonds, leading to the synthesis of new chemical compounds .
-
Pharmaceutical Research
- This compound is often used in the field of pharmaceutical research . It can be used as an intermediate in the synthesis of various pharmaceutical compounds .
- The specific methods of application or experimental procedures can vary greatly depending on the specific synthesis being carried out. Typically, this compound would be combined with other reagents under controlled conditions to facilitate the synthesis of the desired pharmaceutical compound .
- The results or outcomes obtained can also vary greatly depending on the specific synthesis being carried out. In general, this compound is used to facilitate the synthesis of new pharmaceutical compounds, which can then be tested for their potential therapeutic effects .
-
Material Science
- In the field of material science, boronic esters like this compound are often used in the synthesis of new materials . The specific methods of application or experimental procedures can vary greatly depending on the specific synthesis being carried out .
- The results or outcomes obtained can also vary greatly depending on the specific synthesis being carried out. In general, this compound is used to facilitate the synthesis of new materials, which can then be tested for their potential applications .
-
Organic Chemistry
- This compound can be used in organic chemistry as a reagent in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .
- The specific methods of application or experimental procedures can vary greatly depending on the specific reaction being carried out .
- The results or outcomes obtained can also vary greatly depending on the specific reaction being carried out. In general, this compound is used to facilitate the formation of new carbon-carbon bonds, leading to the synthesis of new organic compounds .
-
Pharmaceutical Synthesis
- This compound can be used as an intermediate in the synthesis of various pharmaceutical compounds . It is often used in the preparation of aminothiazoles as γ-secretase modulators and amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy .
- The specific methods of application or experimental procedures can vary greatly depending on the specific synthesis being carried out .
- The results or outcomes obtained can also vary greatly depending on the specific synthesis being carried out. In general, this compound is used to facilitate the synthesis of new pharmaceutical compounds, which can then be tested for their potential therapeutic effects .
-
Fluorescent Probes
- Some boronic esters, like this compound, can be used as fluorescent probes . These probes can be used in various analytical techniques to detect and measure the presence of other compounds .
- The specific methods of application or experimental procedures can vary greatly depending on the specific analysis being carried out .
- The results or outcomes obtained can also vary greatly depending on the specific analysis being carried out. In general, this compound is used to facilitate the detection and measurement of other compounds .
-
Diels-Alder Reactions
- This compound can be used in Diels-Alder reactions with styrene and trans-β-nitrostyrene . Diels-Alder reactions are a type of pericyclic reaction used to form six-membered rings .
- The specific methods of application or experimental procedures can vary greatly depending on the specific reaction being carried out .
- The results or outcomes obtained can also vary greatly depending on the specific reaction being carried out. In general, this compound is used to facilitate the formation of new six-membered rings .
-
Fluorescent Probes and Analytical Reagents
- This compound can also be used as a fluorescent probe and analytical reagent . These probes can be used in various analytical techniques to detect and measure the presence of other compounds .
- The specific methods of application or experimental procedures can vary greatly depending on the specific analysis being carried out .
- The results or outcomes obtained can also vary greatly depending on the specific analysis being carried out. In general, this compound is used to facilitate the detection and measurement of other compounds .
-
Preparation of Chemical Intermediates
- This compound is often used in the preparation of chemical intermediates . It is commonly used in the pharmaceutical and chemical industries .
- The specific methods of application or experimental procedures can vary greatly depending on the specific synthesis being carried out .
- The results or outcomes obtained can also vary greatly depending on the specific synthesis being carried out. In general, this compound is used to facilitate the synthesis of new chemical intermediates .
Safety And Hazards
Safety information for this compound indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
methyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO4/c1-14(2)15(3,4)21-16(20-14)12-7-6-10(13(18)19-5)8-11(12)9-17/h6-8H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAJGLQVZIMTED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B596261.png)
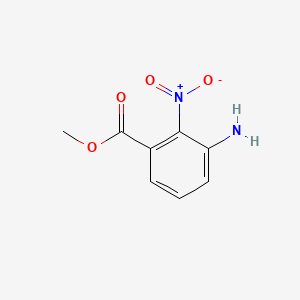
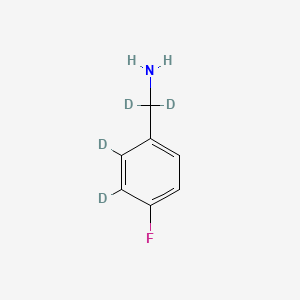
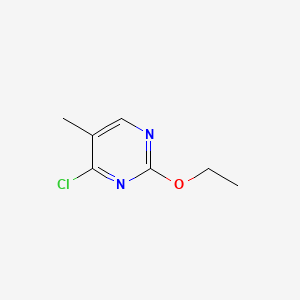
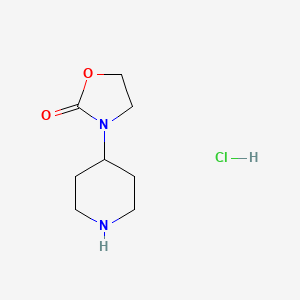
![Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B596270.png)
![Methyl 4'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B596271.png)
